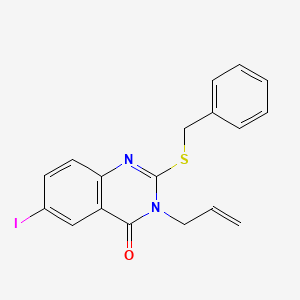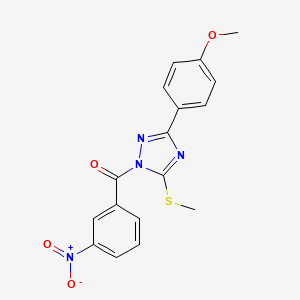![molecular formula C21H26Cl2N2O8S2 B3616945 1,4-bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B3616945.png)
1,4-bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane
Descripción general
Descripción
“1,4-bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane” is a chemical compound with the molecular formula C21H26Cl2N2O8S2 . It’s a sulfur-containing organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The molecule contains two sulfonyl groups attached to a 1,4-diazepane ring, with each sulfonyl group further attached to a 4-chloro-2,5-dimethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 569.48 . Other properties such as melting point, boiling point, and density are also important but were not available in the resources I have .Mecanismo De Acción
The mechanism of action of 1,4-bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane is not fully understood, but it is believed to involve its ability to bind to specific receptors in the brain and modulate their activity. This compound has been shown to bind to the GABAA receptor, which is a type of receptor that is involved in the regulation of neurotransmitter activity in the brain. By binding to this receptor, this compound is thought to modulate the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), which can have a variety of effects on brain function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various systems. In the brain, this compound has been shown to enhance the activity of GABA, which can have a calming effect and reduce anxiety. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth, which can lead to the inhibition of cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,4-bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane in lab experiments is its ability to selectively modulate the activity of specific receptors in the brain. This can be useful for investigating the role of these receptors in various biological processes. However, one of the limitations of using this compound is that its effects can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1,4-bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane. One area of interest is in the development of new drugs that are based on the structure of this compound. These drugs could be designed to target specific receptors in the brain and modulate their activity in a more selective and precise manner. Another area of interest is in the investigation of the potential applications of this compound in the treatment of various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Finally, there is also potential for using this compound in the development of new cancer treatments, as it has been shown to have promising anti-cancer properties in vitro.
Aplicaciones Científicas De Investigación
1,4-bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to modulate the activity of specific receptors in the brain that are involved in a variety of processes such as learning, memory, and mood regulation. This compound has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of certain types of cancer cells.
Propiedades
IUPAC Name |
1,4-bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O8S2/c1-30-16-12-20(18(32-3)10-14(16)22)34(26,27)24-6-5-7-25(9-8-24)35(28,29)21-13-17(31-2)15(23)11-19(21)33-4/h10-13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKNUPOSGVOZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B3616865.png)
![N-(2-{[2-(4-bromo-3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3616872.png)

![4,5-dimethoxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B3616883.png)

![4-({[4-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B3616893.png)
![5-[(4-chlorophenoxy)methyl]-N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B3616897.png)
![3-allyl-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-iodo-4(3H)-quinazolinone](/img/structure/B3616900.png)

![3-({[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3616923.png)
![4-(benzoylamino)-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B3616937.png)
![ethyl 4-({[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B3616946.png)

![2-chloro-5-iodo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B3616972.png)